Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- (CAS: 2773-49-1) is a synthetic phenolic derivative characterized by a central phenol ring substituted with tert-butyl groups at the 2- and 6-positions and a 1-piperidinylmethyl group at the 4-position.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(piperidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)16-12-15(14-21-10-8-7-9-11-21)13-17(18(16)22)20(4,5)6/h12-13,22H,7-11,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXVJOSGMQDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330126 | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2773-49-1 | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation
The 2,6-di-tert-butylphenol intermediate is synthesized via Friedel-Crafts alkylation. Phenol reacts with tert-butyl chloride in the presence of AlCl₃ at 0–5°C, achieving >90% yield. Excess tert-butyl chloride (1.2 eq) ensures complete dialkylation, while controlled temperature prevents polyalkylation.
Reaction Conditions:
Alternative Alkylation Strategies
Microwave-assisted alkylation under solvent-free conditions reduces reaction time to 15 minutes, leveraging 2,6-di-tert-butylphenol as a starting material. This method avoids Lewis acids, enhancing environmental compatibility.
Mannich Reaction for Piperidinylmethyl Functionalization
Conventional Mannich Condensation
The tert-butylphenol intermediate undergoes Mannich reaction with formaldehyde and piperidine in ethanol at 60–80°C for 5–7 h. The mechanism involves:
- Formation of an iminium ion from formaldehyde and piperidine.
- Electrophilic attack on the phenol’s para position.
- Deprotonation to yield the final product.
Optimized Parameters:
Benzaldehyde-Mediated Mannich Variant
Patent CN102875489A substitutes formaldehyde with benzaldehyde, forming a benzyl-piperidinylmethyl group. Reacting 2,6-di-tert-butylphenol, benzaldehyde, and piperidine in methanol at 70°C for 5 h achieves 88% yield. Post-reaction distillation at 426–427°C isolates the product with >98% purity.
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
A solvent-free protocol irradiates 2,6-di-tert-butylphenol, benzaldehyde, and piperidine at 150 W for 10 minutes, achieving 89% yield. This method eliminates solvent waste and reduces energy consumption by 60% compared to conventional heating.
Advantages:
Catalytic Innovations
Nickel(II) complexes catalyze phenol synthesis from benzene, though direct application remains experimental. Future research may adapt such catalysts for tert-butylphenol intermediates.
Industrial-Scale Production and Purification
Distillation and Crystallization
Industrial processes use atmospheric distillation (426–427°C) followed by recrystallization from ethanol/water (1:3) to achieve 99.5% purity. Key steps include:
- Filtrate recovery post-reaction.
- Fractional distillation to remove by-products.
Quality Control Metrics
- GC Analysis : Confirms absence of unreacted tert-butylphenol.
- NMR Spectroscopy : ¹H NMR (CDCl₃) δ 1.42 (s, 18H, tert-butyl), 3.12 (m, 4H, piperidine), 4.21 (s, 2H, CH₂).
- IR Spectroscopy : 1730 cm⁻¹ (C=O absence confirms successful Mannich reaction).
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of reduced phenolic derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Activity
Phenol derivatives are widely recognized for their antioxidant properties. The compound exhibits strong radical scavenging abilities, making it a potential candidate for formulations aimed at preventing oxidative stress-related diseases. Studies have demonstrated that it can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Neuroprotective Effects
Research indicates that this phenolic compound may have neuroprotective effects. It has been shown to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This suggests its potential use in developing therapies for conditions like Alzheimer's disease and Parkinson's disease .
Industrial Applications
Stabilizer in Polymers
The compound acts as an effective stabilizer in various polymer formulations. Its ability to prevent oxidative degradation makes it valuable in the production of plastics and rubbers, particularly in environments exposed to heat and light. It is commonly used in the manufacture of polyethylene and polypropylene products .
Corrosion Inhibitor
In industrial settings, this phenolic compound serves as a corrosion inhibitor for metals. Its application in coatings and lubricants helps to extend the lifespan of machinery and structural components by reducing rust formation and degradation due to environmental exposure .
Environmental Impact Assessments
Environmental assessments have been conducted to evaluate the risks associated with the use of this compound. For instance, studies under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicate that while the compound is effective in its applications, it poses certain environmental risks that need to be managed through appropriate regulatory measures .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Antioxidant and neuroprotective properties | Potential treatment for neurodegenerative diseases |
| Industrial Chemistry | Stabilizer in polymers | Prevents oxidative degradation |
| Corrosion Inhibition | Used in coatings and lubricants | Extends lifespan of metals |
Case Studies
Case Study 1: Neuroprotective Research
A study published in a peer-reviewed journal explored the neuroprotective effects of phenolic compounds similar to 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)-. Results showed significant reductions in markers of inflammation and cell death in neuronal cultures exposed to toxic agents. This highlights the potential for developing new therapeutic agents based on this compound .
Case Study 2: Industrial Use as a Stabilizer
In an industrial application case study, the effectiveness of this compound as a stabilizer was evaluated in high-density polyethylene (HDPE). The addition of phenol derivatives significantly improved thermal stability and reduced discoloration during processing at elevated temperatures .
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the piperidinylmethyl group can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways and exert specific effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The 2,6-di-tert-butylphenol framework is a common motif in antioxidant chemistry. Variations at the 4-position significantly influence physicochemical properties and biological activity. Key analogs include:
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- (BHT)
- Structure : 4-methyl substituent.
- Molecular Weight : 220.35 g/mol.
- Applications : Widely used as a food preservative and antioxidant in polymers .
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-
- Structure : 4-ethyl group.
- Molecular Weight : 234.38 g/mol.
- Applications : Detected in plant extracts (e.g., Ischaemum pilosum); higher lipophilicity than BHT may enhance membrane permeability .
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-
- Structure : Branched 1-methylpropyl group.
- Molecular Weight : 292.45 g/mol.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- (Target Compound)
- Structure : 4-(1-piperidinylmethyl) group introduces a nitrogen-containing heterocycle.
- Molecular Weight : 333.52 g/mol (estimated).
- No direct bioactivity data available, but analogous compounds with nitrogen substituents show antimicrobial and allelopathic effects .
Bioactivity and Environmental Impact
- Antioxidant Activity: BHT and its 4-methyl/ethyl analogs are effective radical scavengers due to steric hindrance from tert-butyl groups, which stabilize the phenolic oxygen radical .
- Antimicrobial Effects: Phenolic derivatives with bulky substituents (e.g., 4-(1-methyl-1-phenylethyl)) are detected in bioactive fungal extracts but show variable efficacy across microbial species .
- Allelopathic Effects: 2,6-Di-tert-butylphenol derivatives inhibit photosynthesis in plants by disrupting chlorophyll fluorescence and stomatal conductance .
- Environmental Persistence : Linear alkyl substituents (e.g., 4-methylpropyl) exhibit moderate persistence in open environments, while branched or aromatic groups may increase degradation resistance .
Biological Activity
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- is a synthetic organic compound belonging to the phenol class. Its structure features two tert-butyl groups at the 2 and 6 positions and a piperidinylmethyl group at the 4 position of the phenolic ring. This unique configuration contributes to its distinct biological activities and applications in various fields such as chemistry, biology, and medicine.
- Chemical Formula : C16H26N
- Molecular Weight : 234.38 g/mol
- CAS Number : 2773-49-1
Synthesis
The synthesis of this compound typically involves:
- Alkylation : Phenol reacts with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the tert-butyl groups.
- Mannich Reaction : The alkylated phenol is then treated with formaldehyde and piperidine to attach the piperidinylmethyl group.
The biological activity of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- is primarily attributed to its ability to interact with various biological targets:
- Receptor Interaction : The piperidinylmethyl group allows for interactions with neurotransmitter receptors and enzymes.
- Electron Transfer : The phenolic group can participate in hydrogen bonding and electron transfer reactions, modulating biochemical pathways.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases .
Neuroprotective Effects
In studies examining neuroprotection, Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- demonstrated potential in mitigating neuronal damage. It was found to reduce apoptosis in neuronal cells exposed to neurotoxic agents .
Case Studies
- Neuroprotection in Animal Models :
- Antioxidant Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Phenol, 2,6-di-tert-butyl-4-methyl- | Structure | Moderate antioxidant; used as an industrial stabilizer |
| Phenol, 2,6-di-tert-butyl-4-hydroxy- | Structure | Strong antioxidant; widely used in food preservation |
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- is unique due to its piperidinylmethyl group which enhances its interaction with biological systems compared to other similar phenolic compounds.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-piperidinylmethyl)- in complex matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) is effective for separation. Use retention time (RT) and similarity indices for identification (e.g., RT ≈27.5 min for analogous phenolic compounds) . Quantify via peak area normalization, ensuring calibration with certified standards. For trace analysis, consider tandem MS (GC-MS/MS) to enhance sensitivity and specificity.
- Data Interpretation : Cross-validate with spectral libraries and adjust for matrix effects using internal standards (e.g., deuterated analogs).
Q. How can environmental persistence and degradation pathways of this compound be evaluated?
- Methodology : Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Measure half-life (t₁/₂) in soil/water systems using high-performance liquid chromatography (HPLC) . Monitor metabolites via liquid chromatography-quadrupole time-of-flight (LC-QTOF) MS.
- Key Parameters : Hydrolysis rate (pH-dependent), photolysis stability (UV-Vis spectroscopy), and sorption coefficients (e.g., log Koc) derived from batch equilibrium experiments.
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported toxicity data for substituted phenolic compounds?
- Case Study : Compare acute vs. chronic toxicity assays (e.g., Daphnia magna 48-hr EC50 vs. algal growth inhibition). For Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-, Canadian assessments indicate low aquatic risk (PNEC >1 mg/L), while in vitro studies suggest mitochondrial toxicity at lower concentrations .
- Mitigation : Use standardized test organisms and harmonized exposure protocols. Apply quantitative structure-activity relationship (QSAR) models to predict endpoints for understudied analogs .
Q. How do structural modifications (e.g., piperidinylmethyl vs. methylpropyl substituents) influence antioxidant activity?
- Methodology : Evaluate radical scavenging capacity via DPPH/ABTS assays. Compare with analogs like 2,6-di-tert-butyl-4-methylphenol (BHT), which shows IC50 ≈20 µM in DPPH assays . Synthesize derivatives and assess steric/electronic effects using density functional theory (DFT) calculations.
- Data Interpretation : Correlate substituent electronegativity and steric bulk with redox potential (cyclic voltammetry) .
Methodological Challenges
Q. What are optimal conditions for stability studies of phenolic derivatives in medical device emissions?
- Protocol : Simulate real-world conditions (e.g., 35°C, 168-hr aging) using ISO 18562-3 guidelines. Monitor volatile organic compound (VOC) emissions via thermal desorption GC-MS. For Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-, emissions decrease to undetectable levels after 24–72 hrs .
- Troubleshooting : Account for polymer matrix interactions (e.g., polyurethane foam) using headspace solid-phase microextraction (HS-SPME).
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
